6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Antibacterial pro-drug design Pseudomonas aeruginosa Fluoroquinolone-ampicillin conjugate

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1269529-65-8) is a synthetic, polyfunctional heterocyclic building block defined by a 2-oxo-1,2-dihydroquinoline core that uniquely positions fluorine atoms at both the 6- and 7-positions of the benzenoid ring while simultaneously presenting a reactive carboxylic acid handle at C-4 for downstream amide or ester diversification. This structural arrangement places the compound at the intersection of classical fluoroquinolone antibacterial pharmacophores and the emerging class of 2-oxoquinoline-based kinase and GPCR ligands, where the 6,7-difluoro pattern has been directly exploited to modulate target affinity and metabolic stability in medicinal chemistry campaigns.

Molecular Formula C11H7F2NO3
Molecular Weight 239.17 g/mol
Cat. No. B11806375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Molecular FormulaC11H7F2NO3
Molecular Weight239.17 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=CC1=O)C(=O)O)F)F
InChIInChI=1S/C11H7F2NO3/c1-14-9-4-8(13)7(12)2-5(9)6(11(16)17)3-10(14)15/h2-4H,1H3,(H,16,17)
InChIKeyCNAFNCVIOGIBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Strategic Fluorinated 2-Oxoquinoline Scaffold for Medicinal Chemistry Procurement


6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1269529-65-8) is a synthetic, polyfunctional heterocyclic building block defined by a 2-oxo-1,2-dihydroquinoline core that uniquely positions fluorine atoms at both the 6- and 7-positions of the benzenoid ring while simultaneously presenting a reactive carboxylic acid handle at C-4 for downstream amide or ester diversification . This structural arrangement places the compound at the intersection of classical fluoroquinolone antibacterial pharmacophores and the emerging class of 2-oxoquinoline-based kinase and GPCR ligands, where the 6,7-difluoro pattern has been directly exploited to modulate target affinity and metabolic stability in medicinal chemistry campaigns [1].

Procurement Risk of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: Why Structural Analogs Cannot Be Functionally Interchanged


Attempts to replace 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with mono-fluorinated or non-fluorinated 2-oxoquinoline-4-carboxylic acid analogs introduce a scientifically unjustifiable procurement risk because the 6,7-difluoro substitution pattern is not inert; published structure–activity relationship (SAR) data on related 2-oxoquinoline and fluoroquinolone series demonstrate that the number and regiochemistry of fluorine substituents dictate critical molecular properties—including target binding affinity, electronic distribution across the bicyclic system, and susceptibility to oxidative metabolism—thereby making the biological output of any derivative library highly dependent on the exact fluorination pattern of the starting scaffold [1].

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Scaffolds


Fluorination-Dependent Antibacterial Pro-Drug Potency: 6,7-Difluoro vs. 6-Fluoro Conjugate Activity in Pseudomonas aeruginosa Models

In a direct comparative study of fluoroquinolonyl-ampicillin conjugates, the conjugate AU-1—synthesized by coupling the carboxyl group of 6,7-difluoroquinolonic acid (the direct decarboxylated analog of the target compound's core) with ampicillin—demonstrated broad antipseudomonal activity, whereas the corresponding 6-fluoroquinolonyl-ampicillin conjugate FQ-1, as well as ampicillin alone and the unconjugated 6,7-difluoroquinolone moiety FP-3, were all devoid of such activity [1]. This observation establishes that the 6,7-difluoro pattern on the 2-oxoquinoline core is a critical determinant for the antibacterial pro-drug effect. In neutropenic murine Pseudomonas aeruginosa infection models, FQ-1 administered intraperitoneally at 10 mg/kg achieved an 80% survival rate—comparable to norfloxacin at the same dose—while AU-1 retained activity against clinical isolates that were highly resistant to both norfloxacin and gentamicin [1].

Antibacterial pro-drug design Pseudomonas aeruginosa Fluoroquinolone-ampicillin conjugate In vivo efficacy

Kinase Inhibition Potency of 2-Oxoquinoline Derivatives: Quantitative Benchmarking Against Clinical-Stage c-Met Inhibitor BMS-777607

A systematic SAR investigation of the 2-oxo-1,2-dihydroquinoline scaffold for c-Met kinase inhibition demonstrated that appropriately substituted derivatives achieve single-digit nanomolar potency (IC50 = 0.6–0.7 nM for the most potent leads 1h and 1n) . Crucially, compound 1a from this series exhibited superior cell proliferation inhibition relative to the clinical c-Met inhibitor BMS-777607 . While the target compound 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid was not itself tested in this study, the work establishes the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid framework—bearing electron-withdrawing or electron-donating substituents on the benzenoid ring—as a privileged scaffold for achieving potent c-Met inhibition, with the 6,7-difluoro pattern predicted to further modulate electronic properties and potency.

c-Met kinase inhibition Cancer therapeutics 2-Oxoquinoline SAR Scaffold optimization

CB2 Receptor Ligand Development: Fluorination-Dependent Binding Affinity in 2-Oxoquinoline Series

A focused library of fluorinated 2-oxoquinoline derivatives was synthesized and evaluated for CB2 receptor binding affinity, revealing that the presence and position of fluorine substituents on the quinoline ring directly influence in vitro binding characteristics [1]. The 2-oxo-1,2-dihydroquinoline scaffold was selected as a core template for developing CB2-selective ligands intended for positron emission tomography (PET) imaging applications, with fluorinated congeners demonstrating measurable structure–affinity relationships [1]. While specific Ki values for the 6,7-difluoro-1-methyl substituted variant are not reported in the public domain, the class-level evidence confirms that fluorine substitution on the 2-oxoquinoline core is a pharmacophoric requirement for achieving target engagement at CB2, positioning 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a logical advanced intermediate for generating radiolabeling precursors and focused CB2 ligand libraries.

Cannabinoid CB2 receptor PET imaging Fluorinated 2-oxoquinoline Neuroinflammation

Antimicrobial Scaffold Divergence: 6,7-Difluoro-2-oxoquinoline vs. Classical 4-Oxo-fluoroquinolone Antibiotics

The 2-oxo-1,2-dihydroquinoline scaffold represents a mechanistically distinct topology relative to the classical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework found in fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin [1]. In classical fluoroquinolones, the 6-fluoro substituent is considered essential for DNA gyrase inhibition potency, while the 7-position typically accommodates a basic amine (e.g., piperazinyl) that governs pharmacokinetics and spectrum [2]. The target compound inverts this paradigm: it positions the carbonyl at C-2 instead of C-4, the carboxylic acid at C-4 instead of C-3, and places fluorine atoms at both C-6 and C-7, creating a completely distinct hydrogen-bonding and electrostatic surface that cannot be replicated by any commercial fluoroquinolone intermediate [2]. This topological differentiation has been exploited in the development of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives such as TP0480066, which achieves MIC90 values of 0.25 μg/mL against MRSA and 0.015 μg/mL against VRE through a distinct type II topoisomerase inhibition mechanism [2].

DNA gyrase inhibition Fluoroquinolone 2-Oxoquinoline Antibacterial scaffold comparison

High-Value Application Scenarios for 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Procurement


Antibacterial Pro-Drug Conjugate Synthesis Targeting Multidrug-Resistant Pseudomonas aeruginosa

Based on the direct evidence that the 6,7-difluoroquinolone moiety—when conjugated to ampicillin via its carboxyl group—imparts antipseudomonal activity that is absent in mono-fluorinated conjugates [1], procurement of 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is the required first step for any medicinal chemistry program aiming to explore the 6,7-difluoro-2-oxoquinoline-ampicillin conjugate space. The carboxylic acid at C-4 provides the synthetic handle for amide bond formation with β-lactam antibiotics or other amine-containing payloads, directly mimicking the conjugation strategy validated in the AU-1/FQ-1 comparative study [1].

Design and Synthesis of c-Met Kinase Inhibitor Libraries Based on a 2-Oxoquinoline Scaffold

The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid framework has been validated as a c-Met kinase inhibitor scaffold with single-digit nanomolar potency (IC50 = 0.6–0.7 nM) [1]. The carboxylic acid at C-4 serves as a versatile diversification point for amide coupling with various amines, enabling rapid parallel library synthesis. The 6,7-difluoro substitution pattern introduces a unique electron-deficient aromatic ring that is expected to modulate both c-Met binding affinity and metabolic stability, as established by SAR trends showing that electron-donating substituents favorably influence activity [1].

Development of Fluorinated CB2 Receptor PET Imaging Precursors

Fluorinated 2-oxoquinoline derivatives have been specifically developed as CB2 receptor ligands for PET imaging applications [1]. The 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold provides a pre-fluorinated core that can be further functionalized at C-4 (carboxylic acid) and potentially at other positions to generate focused libraries of CB2-targeted imaging agents. The presence of two fluorine atoms offers the additional advantage of potential ¹⁸F radiolabeling through isotopic exchange or nucleophilic aromatic substitution strategies, making this scaffold a strategic procurement priority for molecular imaging programs [1].

Discovery of Novel Bacterial Type II Topoisomerase Inhibitors Circumventing Fluoroquinolone Resistance

The 2-oxo-1,2-dihydroquinoline topology provides a mechanistically distinct alternative to classical 4-oxo-fluoroquinolones for bacterial type II topoisomerase inhibition [1]. Derivatives such as TP0480066 (an 8-(methylamino)-2-oxo-1,2-dihydroquinoline) achieve sub-μg/mL MIC90 values against MRSA (0.25 μg/mL) and VRE (0.015 μg/mL) [1]. Procurement of 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid enables structure-based elaboration of this novel chemotype, with the C-4 carboxylic acid serving as a modifiable anchor point for tuning physicochemical properties and antibacterial spectrum.

Quote Request

Request a Quote for 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.